N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide
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Overview
Description
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide is a sulfonohydrazide derivative with distinct structural attributes. The presence of multiple functional groups, including chloro, fluoro, and trifluoromethyl, imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis involves a multi-step process. The starting materials often include appropriately substituted pyridines and benzenesulfonohydrazides. The synthesis typically entails:
Halogenation reactions to introduce chloro and fluoro groups.
The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation.
N-alkylation and propargylation reactions to achieve the desired N'-methyl and N-(2-propynyl) substituents.
Industrial Production Methods: In an industrial setting, the production might involve optimized reaction conditions such as:
High-throughput screening of catalysts.
Use of microreactors to enhance reaction efficiency.
Continuous flow processes for scale-up.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can undergo oxidation reactions, particularly on the hydrazide moiety.
Reduction: The nitroso or sulfonyl groups can be reduced under suitable conditions.
Substitution: Electrophilic and nucleophilic substitutions are common, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Employing oxidizing agents like potassium permanganate or cerium(IV) ammonium nitrate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products Formed:
Oxidized derivatives.
Reduced sulfonyl derivatives.
Substituted pyridinyl and benzene rings.
Scientific Research Applications
The compound finds applications across various scientific domains:
Chemistry: As a reagent in synthesis pathways and studying reaction mechanisms.
Biology: Investigating its biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Potential use in drug discovery for its unique pharmacophore.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism often involves interactions with molecular targets, such as enzymes or receptors:
Molecular Targets: Specific binding to enzyme active sites or receptors.
Pathways Involved: The interactions can lead to inhibition or activation of biochemical pathways, influencing cellular functions.
Comparison with Similar Compounds
4-fluoro-N'-methylbenzenesulfonohydrazide.
3-chloro-2-pyridinyl benzenesulfonohydrazide.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluoro-N'-methyl-N-prop-2-ynylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF4N3O2S/c1-3-8-24(27(25,26)13-6-4-12(18)5-7-13)23(2)15-14(17)9-11(10-22-15)16(19,20)21/h1,4-7,9-10H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLGENIIUWUFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC#C)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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